molecular formula C8H16BrNO3 B1487610 Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester CAS No. 1174534-38-3

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Cat. No. B1487610
M. Wt: 254.12 g/mol
InChI Key: GXURQNFRMWKEKG-UHFFFAOYSA-N
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Description

“Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C8H16BrNO3 and a molecular weight of 254.12 g/mol . It is also known by its IUPAC name, tert-butyl (2-bromoethyl) (methoxy)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.12 g/mol . It should be stored at a temperature between 2 and 8 degrees Celsius for optimal stability .

Scientific Research Applications

Synthesis and Chemistry

Carbamic acid esters, including the specific compound N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester, have various applications in synthetic chemistry. For instance, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, allowing the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010). Additionally, carbamic esters are used in the diastereoselective microbial reduction for the total synthesis of HIV protease inhibitors, like Atazanavir (Patel et al., 2003).

Pharmaceutical Applications

Carbamic acid esters are crucial in the synthesis of various pharmaceutical compounds. They have been used in the preparation of chiral intermediates for antiviral and antihypertensive drugs (Patel, 1999). Moreover, these compounds have been investigated as prodrugs to protect the parent phenols against first-pass metabolism following oral administration (Hansen et al., 1991).

Biochemical Research

In biochemical research, carbamic acid esters like the one are studied for their interaction with enzymes. For example, studies have focused on the decarbamoylation of acetylcholinesterases by carbamates and how this rate is influenced by the size of the carbamoyl groups (Venkatasubban et al., 2018).

Agricultural Applications

These compounds have also found use in agriculture. Derivatives of carbamic acid are widely used as chemical agents for plant protection, including insect control and weed management (Melnikov, 1971).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXURQNFRMWKEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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